molecular formula C15H12ClN5O3S2 B11378636 2-(benzylsulfonyl)-5-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide

2-(benzylsulfonyl)-5-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide

Cat. No.: B11378636
M. Wt: 409.9 g/mol
InChI Key: CPUWWLJPNWKXPE-UHFFFAOYSA-N
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Description

5-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenylmethanesulfonylpyrimidine-4-carboxamide is a complex organic compound that belongs to the class of sulfonylpyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenylmethanesulfonylpyrimidine-4-carboxamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The synthesis begins with the formation of the 1,3,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Chlorination: The thiadiazole intermediate is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Formation of the Pyrimidine Ring: The chlorinated thiadiazole is then reacted with a suitable pyrimidine precursor under basic conditions to form the pyrimidine ring.

    Sulfonylation: The resulting pyrimidine derivative is then sulfonylated using a sulfonyl chloride reagent to introduce the phenylmethanesulfonyl group.

    Amidation: Finally, the carboxylic acid group on the pyrimidine ring is converted to the carboxamide by reacting with an amine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring and the phenylmethanesulfonyl group.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

    Substitution: The chlorine atom on the pyrimidine ring can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiols, or amines under basic conditions.

Major Products

    Oxidation: Oxidation products may include sulfoxides or sulfones.

    Reduction: Reduction products may include primary amines.

    Substitution: Substitution products will vary depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a promising lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 5-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenylmethanesulfonylpyrimidine-4-carboxamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-phenylmethanesulfonylpyrimidine-4-carboxamide: Lacks the thiadiazole ring, which may affect its reactivity and biological activity.

    N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-phenylmethanesulfonylpyrimidine-4-carboxamide:

Uniqueness

The presence of both the thiadiazole ring and the chlorine atom in 5-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenylmethanesulfonylpyrimidine-4-carboxamide makes it unique

Properties

Molecular Formula

C15H12ClN5O3S2

Molecular Weight

409.9 g/mol

IUPAC Name

2-benzylsulfonyl-5-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide

InChI

InChI=1S/C15H12ClN5O3S2/c1-9-20-21-14(25-9)19-13(22)12-11(16)7-17-15(18-12)26(23,24)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,19,21,22)

InChI Key

CPUWWLJPNWKXPE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

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